molecular formula C16H23NO5S B7343013 (1S,2R)-2-[[3-(methoxymethyl)phenyl]sulfonylamino]cycloheptane-1-carboxylic acid

(1S,2R)-2-[[3-(methoxymethyl)phenyl]sulfonylamino]cycloheptane-1-carboxylic acid

货号 B7343013
分子量: 341.4 g/mol
InChI 键: UZPQXHWBOIMLCV-LSDHHAIUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,2R)-2-[[3-(methoxymethyl)phenyl]sulfonylamino]cycloheptane-1-carboxylic acid, also known as MK-4827, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy. MK-4827 has been extensively studied in preclinical and clinical settings, and its potential as an anticancer agent has been widely recognized.

作用机制

(1S,2R)-2-[[3-(methoxymethyl)phenyl]sulfonylamino]cycloheptane-1-carboxylic acid exerts its anticancer activity by inhibiting PARP enzymes, which play a crucial role in DNA repair. PARP enzymes are activated in response to DNA damage and facilitate the repair of single-strand DNA breaks. However, excessive activation of PARP enzymes can lead to depletion of NAD+ and ATP, resulting in cell death. Inhibition of PARP enzymes, therefore, enhances the efficacy of DNA-damaging agents by preventing the repair of DNA damage and promoting cell death.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in clinical settings, with minimal side effects. In preclinical studies, this compound has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. In addition, this compound has been shown to enhance the immune response against cancer cells, suggesting a potential role in immunotherapy.

实验室实验的优点和局限性

(1S,2R)-2-[[3-(methoxymethyl)phenyl]sulfonylamino]cycloheptane-1-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes, favorable pharmacokinetic profile, and well-established synthesis method. However, its use in lab experiments may be limited by its high cost and limited availability.

未来方向

There are several future directions for the development of (1S,2R)-2-[[3-(methoxymethyl)phenyl]sulfonylamino]cycloheptane-1-carboxylic acid as an anticancer agent. These include the evaluation of its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors and DNA repair inhibitors. In addition, the development of more potent and selective PARP inhibitors, including second-generation PARP inhibitors, may enhance the efficacy of PARP inhibition in cancer therapy. Furthermore, the identification of biomarkers for patient selection and monitoring of treatment response may improve the clinical utility of PARP inhibitors, including this compound.

合成方法

(1S,2R)-2-[[3-(methoxymethyl)phenyl]sulfonylamino]cycloheptane-1-carboxylic acid can be synthesized using a multi-step process involving the reaction of 3-(methoxymethyl)phenylboronic acid with 1,4-dibromobutane, followed by cyclization with sodium hydride and (1S,2R)-1-amino-2-cycloheptanecarboxylic acid. The resulting intermediate is then treated with para-toluenesulfonyl chloride to yield this compound in high purity.

科学研究应用

(1S,2R)-2-[[3-(methoxymethyl)phenyl]sulfonylamino]cycloheptane-1-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, in various types of cancer, including ovarian, breast, and prostate cancer. In addition, this compound has been shown to have a synergistic effect with other targeted therapies, such as PARP-1 inhibitors and DNA repair inhibitors.

属性

IUPAC Name

(1S,2R)-2-[[3-(methoxymethyl)phenyl]sulfonylamino]cycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-22-11-12-6-5-7-13(10-12)23(20,21)17-15-9-4-2-3-8-14(15)16(18)19/h5-7,10,14-15,17H,2-4,8-9,11H2,1H3,(H,18,19)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPQXHWBOIMLCV-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)S(=O)(=O)NC2CCCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=CC=C1)S(=O)(=O)N[C@@H]2CCCCC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。